molecular formula C13H15NO2S2 B6540018 2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-38-3

2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540018
CAS RN: 1060282-38-3
M. Wt: 281.4 g/mol
InChI Key: IPEJABDSASGGQC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of several cancer cell lines, including breast, ovarian and prostate cancer cells. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In the area of neurological disorders, this compound has been shown to reduce the symptoms of Parkinson’s disease in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in lab experiments is its ability to inhibit PKC, which is involved in a variety of cellular processes. This makes it a useful tool for studying the effects of PKC inhibition on various cellular processes. The main limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict the effects of this compound on any given process.

Future Directions

The potential future directions for research on 2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide include further studies to investigate its mechanism of action, as well as studies to investigate its therapeutic potential in various areas, including cancer, inflammation and neurological disorders. In addition, further studies could be conducted to investigate the effects of this compound on other cellular processes, such as cell migration, cell adhesion and cell cycle regulation. Finally, further studies could be conducted to investigate the potential side effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

2,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is synthesized by reacting thiophen-3-ylmethylbenzene-1-sulfonamide with dimethylformamide in the presence of sodium methoxide. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 80%.

properties

IUPAC Name

2,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-3-4-13(11(2)7-10)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEJABDSASGGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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